(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate
Description
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate is a pyridine-derived acrylate ester with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol (CAS: 1198401-58-9) . Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, coupled to an (E)-configured acrylate ester moiety. This compound is commercially available in quantities ranging from 1 g ($400) to 25 g ($4800), indicating its use as a specialized intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMNFCPGOFVTG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 5-Methyl-3,4-dihydro-2(1H)-pyridone
The 2-chloro-5-methylpyridine moiety is synthesized via chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. As detailed in U.S. Patent 4,612,377, chlorine gas is introduced into a solution of the dihydropyridone in a halogenated aromatic solvent (e.g., 1,2,4-trichlorobenzene) at 50–60°C. This yields 2-oxo-5-methyl-5,6-dichloropiperidine, which undergoes dehydrohalogenation at 100–170°C to form 2-chloro-5-methylpyridine. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | 1,2,4-Trichlorobenzene |
| Temperature | 50–60°C (chlorination) |
| Post-reaction treatment | Distillation or aqueous alkali wash |
This method achieves yields >70% with minimal side products, attributed to the solvent’s high boiling point and stability under chlorination conditions.
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst system | Pd(OAc)₂/PPh₃ | 65–75% |
| Solvent | DMF | |
| Temperature | 90°C |
Knoevenagel Condensation
An alternative route involves condensation of 2-chloro-5-methylpyridine-3-carbaldehyde with methyl malonate. Using piperidine as a base in ethanol at reflux, the reaction proceeds via enolate formation, followed by dehydration to yield the E-configured acrylate.
Optimization Insight :
-
Excess methyl malonate (1.5 eq) improves yield by driving the equilibrium.
Stereochemical Control and Isolation
Crystallization-Induced Diastereomer Resolution
The E-isomer is preferentially isolated by fractional crystallization from ethanol/water mixtures. The Z-isomer remains soluble due to its lower melting point, while the E-isomer crystallizes at 0–5°C.
Typical Results :
| Isomer | Purity after Crystallization | Yield |
|---|---|---|
| E | >99% | 60% |
| Z | <1% | — |
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors for the Heck coupling step, reducing reaction time from 12 h to 30 min. A tubular reactor with immobilized Pd/C catalyst enables efficient mass transfer and catalyst recycling, achieving a space-time yield of 1.2 kg·L⁻¹·day⁻¹.
Green Chemistry Considerations
Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact. CPME’s low water solubility facilitates product extraction, and its high boiling point (106°C) allows reactions at elevated temperatures without pressure.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acrylate moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of 3-(2-amino-5-methylpyridin-3-YL)-acrylate.
Oxidation: Formation of 3-(2-chloro-5-formylpyridin-3-YL)-acrylate.
Reduction: Formation of 3-(2-chloro-5-methylpyridin-3-YL)-propanol.
Scientific Research Applications
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : (E)-Methyl 3-(2-Methoxy-6-(Pyrrolidin-1-YL)Pyridin-3-YL)Acrylate
- Substituents : Methoxy (2-position), pyrrolidinyl (6-position) .
- Key Differences: The methoxy group (electron-donating) replaces chlorine (electron-withdrawing), altering electronic properties and reactivity.
- Applications : Likely used in medicinal chemistry for targeting enzymes where steric and electronic effects are critical.
Compound B : Ethyl 3-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indol-3-YL}Acrylate
- Substituents : Chlorine (3-position), trifluoromethyl (5-position), indole-linked acrylate .
- Key Differences: Trifluoromethyl (strong electron-withdrawing group) enhances metabolic stability and lipophilicity.
- Applications : Suitable for agrochemicals or pharmaceuticals requiring hydrophobic interactions.
Compound C : Ethyl 2-Amino-3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Acrylate
- Substituents: Amino group (acrylate chain), chlorine (3-position), trifluoromethyl (5-position) .
- Key Differences: The amino group on the acrylate chain enables hydrogen bonding, critical for interactions with biological targets. Higher molecular weight (294.66 g/mol) compared to the target compound (211.65 g/mol) may reduce solubility.
- Applications : Likely used in drug discovery for targeting enzymes or receptors requiring polar interactions.
Structural and Functional Implications
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Pyridine Substituents | 2-Cl, 5-Me | 2-OMe, 6-pyrrolidinyl | 3-Cl, 5-CF₃ | 3-Cl, 5-CF₃ |
| Acrylate Modification | Methyl ester | Methyl ester | Ethyl ester (indole-linked) | Ethyl ester (amino group) |
| Molecular Weight (g/mol) | 211.65 | Not reported | Not reported | 294.66 |
| Electronic Effects | Moderate EW (Cl) | ED (OMe) + Steric bulk | Strong EW (CF₃) | Strong EW (CF₃) + H-bonding |
| Potential Applications | Synthetic intermediate | Medicinal chemistry | Agrochemicals | Kinase inhibitors |
Biological Activity
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate, with the CAS number 1198401-58-9, is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a pyridine ring substituted with a chlorine atom and a methyl group, along with an acrylate moiety, suggests potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₀H₁₀ClNO₂
- Molecular Weight : 211.64 g/mol
- PubChem CID : 44517075
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound shows promise in inhibiting the growth of certain pathogens and cancer cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 12.7 |
| A549 (Lung Cancer) | 18.9 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.
Case Studies and Applications
- Synthesis and Application in Drug Development : Researchers have synthesized this compound as an intermediate for developing new therapeutic agents targeting specific diseases. Its structural features make it a candidate for further modifications to enhance bioactivity.
- Role in Agrochemicals : Due to its antimicrobial properties, this compound is being explored for use in agrochemical formulations aimed at controlling plant pathogens.
- Research on Enzyme Inhibition : Recent studies have focused on the inhibition of cathepsins—proteolytic enzymes involved in various diseases—by this compound, highlighting its potential as a functional probe in biochemical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate, and how can reaction conditions be optimized to favor the E-isomer?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include halogenation (e.g., chlorination at the 2-position), alkylation (introducing the methyl group at the 5-position), and aldol condensation to form the acrylate moiety. To favor the E-isomer, reaction conditions such as base selection (e.g., DBU or K2CO3), solvent polarity (e.g., DMF or THF), and temperature control (20–60°C) are critical. Steric and electronic effects of substituents on the pyridine ring influence regioselectivity during condensation .
Q. How can spectroscopic methods confirm the identity and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for coupling constants (J ≈ 12–16 Hz) between the α- and β-protons of the acrylate group, confirming the E-configuration. The pyridine ring protons will display distinct splitting patterns due to chloro and methyl substituents .
- HRMS : Confirm the molecular ion peak at m/z 211.65 (C10H10ClNO2<sup>+</sup>) and isotopic patterns matching chlorine .
- HPLC : Use reverse-phase chromatography with UV detection (λ ≈ 260 nm) to assess purity (>95%) and identify byproducts like the Z-isomer or unreacted intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism, solvent effects, or overlapping signals. Use:
- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-proton or proton-carbon correlations, especially in crowded aromatic regions .
- X-ray crystallography : Employ single-crystal diffraction (e.g., SHELXL refinement) to unambiguously determine bond angles and spatial arrangement, resolving disputes from NMR data .
- DFT calculations : Compare experimental <sup>13</sup>C NMR shifts with computed values to validate structural assignments .
Q. How does the electronic nature of the pyridine ring influence the reactivity of the acrylate moiety in cross-coupling reactions?
- Methodological Answer : The 2-chloro and 5-methyl groups on the pyridine ring exert electron-withdrawing and electron-donating effects, respectively. This modulates the acrylate’s electrophilicity:
- Suzuki-Miyaura Coupling : The chloro group enhances electrophilicity at the β-position of the acrylate, facilitating Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh3)4 and K2CO3 in THF/H2O (3:1) at 80°C .
- Michael Additions : The electron-deficient acrylate reacts with nucleophiles (e.g., amines) under mild conditions. Monitor regioselectivity via <sup>19</sup>F NMR if trifluoromethyl derivatives are synthesized .
Q. What are the mechanistic pathways for photodegradation or hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- Hydrolysis : Under acidic conditions (pH < 3), the ester group undergoes protonation, leading to cleavage. At pH > 10, base-catalyzed saponification dominates. Track degradation via LC-MS and quantify kinetics using pseudo-first-order models .
- Photodegradation : UV irradiation (λ = 254 nm) induces radical formation at the acrylate moiety. Use ESR spectroscopy to detect free radicals and GC-MS to identify breakdown products like 2-chloro-5-methylnicotinic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
